molecular formula C18H13FN4S B2584732 3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-33-8

3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2584732
CAS No.: 874466-33-8
M. Wt: 336.39
InChI Key: ZVPPOKSBPOGPOI-ZHACJKMWSA-N
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Description

3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C18H13FN4S and its molecular weight is 336.39. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which includes compounds similar to the one , has been synthesized and evaluated for anticancer activity. These compounds have shown moderate to good antiproliferative potency against various cancerous cell lines such as human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) (Chowrasia et al., 2017).

Structural Characterization and Synthesis

The structural determination and synthesis of 3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their analogs have been a subject of research. Studies include characterization by infrared, proton nuclear magnetic resonance, mass spectral data, elemental analysis, and X-ray powder diffraction. These compounds often crystallize in specific space groups and exhibit isostructural properties (Gündoğdu et al., 2017).

Antibacterial and Analgesic Activities

A novel series of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles containing gem-dimethyl benzyl moiety has been prepared and screened for their antibacterial, antifungal, and analgesic activities. Some compounds in this series have shown promising antibacterial properties and significant analgesic activities (Puthiyapurayil et al., 2011).

Antioxidant and Anticancer Properties

Triazolo-thiadiazoles, including compounds structurally related to 3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, have been investigated for their antioxidant properties and anticancer activities. Some of these compounds have shown dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines and potent antioxidant activity in various assays (Sunil et al., 2010).

Antimicrobial Activities

Research on novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties has revealed their potential as antimicrobial agents. These compounds have been tested for their in vitro biological activity against various bacterial strains and have shown promising results (Idrees et al., 2019).

Properties

IUPAC Name

3-benzyl-6-[(E)-2-(2-fluorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S/c19-15-9-5-4-8-14(15)10-11-17-22-23-16(20-21-18(23)24-17)12-13-6-2-1-3-7-13/h1-11H,12H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPPOKSBPOGPOI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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